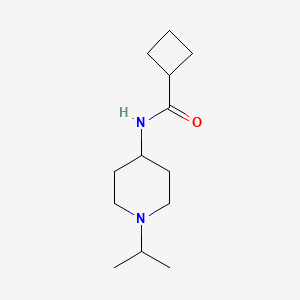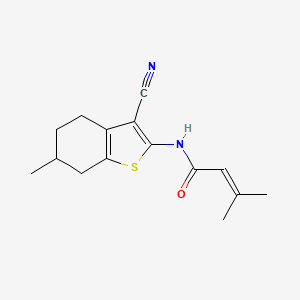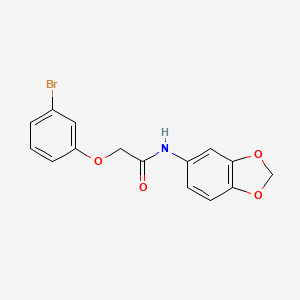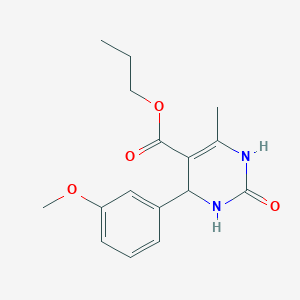
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide, also known as CPP-109, is a promising drug candidate for the treatment of addiction and other neurological disorders. This compound belongs to the class of drugs called GABA analogs, which act on the GABAergic system in the brain. CPP-109 has been extensively studied for its potential therapeutic benefits in preclinical and clinical trials.
作用机制
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide acts on the GABAergic system in the brain, which is involved in the regulation of neuronal activity. Specifically, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide inhibits the activity of the enzyme GABA-transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA-transaminase, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide increases the levels of GABA in the brain, which leads to a reduction in neuronal activity and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal activity. In clinical trials, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to reduce cocaine use and craving in cocaine-dependent individuals. N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has several advantages and limitations for lab experiments. One advantage is that N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacological properties and potential therapeutic benefits. Another advantage is that N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has a favorable safety profile, which makes it a viable drug candidate for further development. However, one limitation is that N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has a relatively low potency and efficacy compared to other GABA analogs, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide. One direction is to further investigate its potential therapeutic benefits in addiction and other neurological disorders. Another direction is to optimize its pharmacological properties, such as potency and efficacy, to enhance its therapeutic potential. Additionally, it may be beneficial to explore alternative routes of administration, such as transdermal or intranasal delivery, to improve its bioavailability and efficacy. Overall, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide is a promising drug candidate with potential therapeutic benefits for addiction and other neurological disorders. Further research is needed to fully explore its therapeutic potential.
合成方法
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide can be synthesized using a multi-step process. The initial step involves the preparation of 1,4-cyclobutanedicarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-isopropyl-4-piperidone to yield N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide. The overall yield of this process is approximately 25%, which makes N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide a viable drug candidate for further development.
科学研究应用
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic benefits in addiction and other neurological disorders. In preclinical studies, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. In clinical trials, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to be safe and effective in reducing cocaine use in cocaine-dependent individuals. N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has also been studied for its potential therapeutic benefits in other neurological disorders, such as autism, schizophrenia, and depression.
属性
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-10(2)15-8-6-12(7-9-15)14-13(16)11-4-3-5-11/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBFPCBMNTZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4928321.png)
![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)
![4-(5-{2-cyano-3-[(2-methoxyethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4928344.png)
![1-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B4928345.png)
![N-(2-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)isonicotinamide](/img/structure/B4928349.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928351.png)
![4-[(4-butoxyphenyl)carbonothioyl]morpholine](/img/structure/B4928359.png)
![{2-chloro-4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4928367.png)


![4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4928395.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4928402.png)